Sodium dithionate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium dithionate can be synthesized through several methods:

Oxidation of Sodium Bisulfite by Manganese Dioxide: [ 2 \text{NaHSO}_3 + \text{MnO}_2 \rightarrow \text{Na}_2\text{S}_2\text{O}_6 + \text{MnO} + \text{H}_2\text{O} ]

Oxidation of Sodium Sulfite by Silver (I) Cation: [ \text{Na}_2\text{SO}_3 + 2 \text{Ag}^+ + \text{SO}_3^{2-} \rightarrow \text{Na}_2\text{S}_2\text{O}_6 + 2 \text{Ag} ]

Oxidation of Sodium Thiosulfate with Chlorine: [ 3 \text{Cl}_2 + \text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O} + 6 \text{NaOH} \rightarrow \text{Na}_2\text{S}_2\text{O}_6 + 6 \text{NaCl} + 8 \text{H}_2\text{O} ]

Treatment of Sodium Thiosulfate with Sodium Hypochlorite Solution: This method involves treating sodium thiosulfate with a sodium hypochlorite solution to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of sodium bisulfite by manganese dioxide or the oxidation of sodium sulfite by silver (I) cation .

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: Potassium dichromate, hydrogen peroxide, concentrated hydrochloric acid.

Reaction Conditions: Boiling, strong acidic conditions.

Major Products:

Oxidation Product: Sulfate (SO₄²⁻).

Scientific Research Applications

Sodium dithionate has various applications in scientific research:

Mechanism of Action

The mechanism by which sodium dithionate exerts its effects involves the dithionate ion (S₂O₆²⁻), which represents sulfur in an oxidized state relative to elemental sulfur. The dithionate ion can undergo further oxidation to sulfate under strongly oxidizing conditions . The molecular targets and pathways involved in its action are primarily related to its oxidation-reduction properties .

Comparison with Similar Compounds

Sodium Dithionite (Na₂S₂O₄): A powerful reducing agent with many uses in chemistry and biochemistry.

Sodium Sulfite (Na₂SO₃): Used as a reducing agent and preservative.

Sodium Thiosulfate (Na₂S₂O₃): Used in photographic processing and as an antidote to cyanide poisoning.

Uniqueness of Sodium Dithionate: this compound is unique due to its high stability and resistance to oxidation by common oxidizing agents. This makes it valuable in applications where a stable dithionate source is required .

Biological Activity

Sodium dithionate (Na2S2O4) is a colorless, water-soluble compound known primarily for its reducing properties. It has garnered attention in various fields, including pharmaceuticals, food processing, and environmental science. This article explores the biological activity of this compound, focusing on its biochemical interactions, potential therapeutic applications, and safety assessments based on recent research findings.

This compound acts as a reducing agent, capable of donating electrons to other molecules. This property is crucial in various biological processes, particularly in antioxidant defense mechanisms. Upon exposure to moisture or acidic conditions, this compound decomposes into hydrogen sulfite (HSO3−) and other sulfur-containing compounds, which can further interact with biological systems.

Key Reactions:

- Decomposition under acidic conditions:

- Interaction with reactive oxygen species (ROS): this compound can generate superoxide anions (O2−), which play a role in signaling pathways and stress responses in cells .

Antioxidant Activity

Research indicates that this compound enhances the antioxidant capacity of certain plant species. For instance, a study involving Scutellaria baicalensis showed that treatment with this compound resulted in increased activities of superoxide dismutase (SOD) and catalase (CAT), key enzymes involved in the detoxification of ROS . The application of this compound at varying concentrations demonstrated a dose-dependent increase in antioxidant enzyme activity.

| Concentration (μmol/L) | SOD Activity (U/mg) | CAT Activity (U/mg) |

|---|---|---|

| 0.004 | Low | Increased |

| 0.4 | Moderate | Increased |

| 40 | High | Decreased after peak |

This suggests that this compound not only acts as a reducing agent but also modulates the plant's defense mechanisms against oxidative stress.

Toxicological Studies

While this compound exhibits beneficial biological activities, it is essential to consider its toxicity. Acute toxicity studies have shown that the oral LD50 in rats is approximately 2500 mg/kg. Symptoms related to high doses include gastrointestinal irritation and respiratory distress . Moreover, studies have indicated that hydrogen sulfite, a decomposition product of this compound, can be absorbed from the gastrointestinal tract and metabolized primarily into sulfate by the liver .

Case Studies on Health Risks

A case study conducted in Qom City assessed the concentration of sodium dithionite in traditional bread products. Results indicated that 40% of bread samples contained sodium dithionite levels averaging 1.23 ± 0.99 mg/kg, raising concerns about potential health risks associated with its consumption . This highlights the need for regulatory measures to monitor food safety regarding chemical additives.

Therapeutic Applications

This compound's ability to modulate oxidative stress responses positions it as a potential therapeutic agent. Its application has been explored in various contexts:

- Pharmacological Research : this compound has been investigated for its effects on metabolic processes and its potential role in enhancing the efficacy of certain drugs through antioxidant mechanisms .

- Food Industry : As a reducing agent, it is used to improve the quality and shelf-life of food products by preventing oxidative spoilage.

Properties

InChI |

InChI=1S/2Na.H2O6S2/c;;1-7(2,3)8(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMWJXBSXGUPGY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

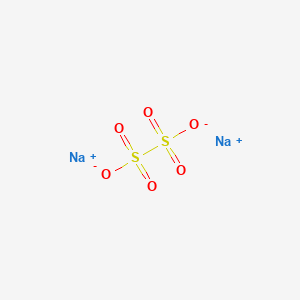

[O-]S(=O)(=O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14970-71-9 (Parent) | |

| Record name | Sodium dithionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70227181 | |

| Record name | Sodium dithionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: Colorless solid; [Merck Index] Solid; [MP Biomedicals MSDS] | |

| Record name | Sodium dithionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17553 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7631-94-9 | |

| Record name | Sodium dithionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium dithionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dithionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM DITHIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPF7Z41GAW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.